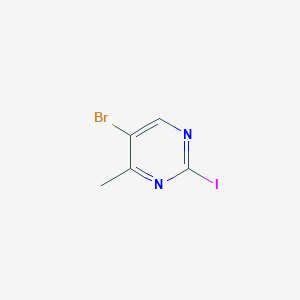

5-Bromo-2-iodo-4-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-iodo-4-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLFDSURYRXHTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857676 | |

| Record name | 5-Bromo-2-iodo-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260859-19-5 | |

| Record name | 5-Bromo-2-iodo-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-iodo-4-methylpyrimidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, halogenated heterocycles are indispensable building blocks. Among these, 5-Bromo-2-iodo-4-methylpyrimidine holds a position of significant strategic importance. Identified by its CAS number 1260859-19-5 , this dihalogenated pyrimidine derivative serves as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[1][2][3]

The pyrimidine core is a ubiquitous scaffold in a vast array of biologically active molecules, including several marketed drugs.[4] The specific substitution pattern of this compound—featuring a bromine atom at the C5 position, an iodine atom at the C2 position, and a methyl group at the C4 position—offers chemists a platform for highly selective and sequential functionalization. The differential reactivity of the C-I and C-Br bonds allows for programmed, site-specific cross-coupling reactions, making it a highly sought-after precursor in drug discovery programs. This guide provides a comprehensive overview of its properties, synthesis, and key applications.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a reagent is paramount for its effective use in synthesis and process development. This compound is typically a solid at room temperature.[2] Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1260859-19-5 | [1][2] |

| Molecular Formula | C₅H₄BrIN₂ | [2] |

| Molecular Weight | 298.91 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2][5] |

| InChI Key | VZLFDSURYRXHTB-UHFFFAOYSA-N | [2] |

Synthesis and Reactivity

The synthesis of functionalized pyrimidines often involves multi-step sequences. While specific, high-yield preparations of this compound are proprietary or detailed within patent literature, general principles of pyrimidine synthesis can be applied. A plausible synthetic approach involves the construction of the pyrimidine ring from acyclic precursors followed by sequential halogenation.

The true synthetic utility of this compound lies in its reactivity. The carbon-halogen bonds on the pyrimidine ring are key sites for modification, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

Causality of Reactivity: The C-I bond is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the C-Br bond. This difference in bond dissociation energy and polarizability is the cornerstone of its utility. Chemists can selectively perform a cross-coupling reaction at the C2 position (iodine) while leaving the C5 position (bromine) intact for a subsequent, different coupling reaction. This allows for the controlled and stepwise introduction of diverse substituents onto the pyrimidine core, a critical strategy in building molecular libraries for structure-activity relationship (SAR) studies.

Illustrative Synthetic Workflow

The following diagram illustrates the principle of sequential, site-selective cross-coupling reactions, which is central to the application of this reagent.

Caption: Sequential cross-coupling workflow using this compound.

Applications in Research and Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonds with biological targets.[4] Halogenated pyrimidines like this compound are crucial intermediates for synthesizing compounds aimed at various therapeutic areas.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted pyrimidine core. The ability to introduce specific aryl, heteroaryl, or amino groups at the C2 and C5 positions is essential for tuning selectivity and potency against specific kinases, which are key targets in oncology.[6][7]

-

Agrochemicals: The structural motifs found in pharmaceuticals are often mirrored in modern agrochemicals. Substituted pyrimidines are explored for their potential as herbicides and fungicides.

-

Materials Science: Heterocyclic compounds are also used in the development of organic light-emitting diodes (OLEDs) and other advanced materials, where precise tuning of electronic properties is required.[8]

The strategic value of this compound is its role as a versatile building block, enabling the efficient construction of libraries of complex molecules for screening and lead optimization in these fields.

Experimental Protocol: Suzuki Coupling (Illustrative)

This protocol describes a general, illustrative procedure for a selective Suzuki cross-coupling at the C2 position.

Objective: To selectively couple an arylboronic acid at the C2 position of this compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid) (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Nitrogen or Argon source for inert atmosphere

-

Standard laboratory glassware

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-bromo-2-aryl-4-methylpyrimidine product.

Rationale: The choice of a palladium catalyst like Pd(dppf)Cl₂ is common for cross-coupling reactions due to its efficiency and stability. The base is required to activate the boronic acid for transmetalation. The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst. This procedure leverages the higher reactivity of the C-I bond to achieve selective functionalization.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Inhalation: Avoid breathing dust or vapors.[10]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

Reagentia. Pyrimidine, 5-bromo-2-iodo-4-methyl-. Available from: [Link]

-

Chemsrc. 5-Bromo-2-iodo-4-methylpyridine | CAS#:941294-57-1. Available from: [Link]

-

Gesan Chem. Exploring 5-Bromo-2-Iodopyrimidine: Properties and Applications. Available from: [Link]

-

Alchem Pharmtech. CAS 941294-57-1 | 5-Bromo-2-iodo-4-methylpyridine. Available from: [Link]

-

UCLA Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Available from: [Link]

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Heterocycles. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. Available from: [Link]

-

PubChem. 5-Bromo-4-methylpyrimidin-2-amine. Available from: [Link]

-

MDPI. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

-

Alchem Pharmtech. CAS 1260859-19-5 | this compound. Available from: [Link]

Sources

- 1. Pyrimidine, 5-bromo-2-iodo-4-methyl- (1 x 100 mg) | Reagentia [reagentia.eu]

- 2. Pyrimidine, 5-bromo-2-iodo-4-methyl- | CymitQuimica [cymitquimica.com]

- 3. 1260859-19-5|this compound|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrimidine, 5-bromo-2-iodo-4-methyl- | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. innospk.com [innospk.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

5-Bromo-2-iodo-4-methylpyrimidine molecular weight and formula

An In-depth Technical Guide: 5-Bromo-2-iodo-4-methylpyrimidine

A Comprehensive Analysis of a Key Heterocyclic Building Block for Advanced Drug Discovery

This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed examination of this compound, a strategically important heterocyclic intermediate. We will delve into its core physicochemical properties, explore a representative synthetic pathway with mechanistic insights, detail its critical applications in modern medicinal chemistry, and outline essential safety protocols. The focus is on providing not just data, but the scientific rationale behind the compound's utility and handling.

Core Molecular Properties and Specifications

This compound is a polysubstituted pyrimidine ring, a scaffold that is a cornerstone in the development of a wide range of therapeutic agents due to its prevalence in the nucleobases of DNA and RNA.[1] The specific arrangement of a methyl group and two different halogen atoms (bromine and iodine) at the C4, C5, and C2 positions, respectively, makes this compound a highly versatile and valuable building block for creating complex molecular architectures.

The quantitative data for this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄BrIN₂ | [2][3] |

| Molecular Weight | 298.91 g/mol | [2][3] |

| CAS Number | 1260859-19-5 | [2][3][4] |

| Appearance | Solid | [2] |

| Typical Purity | ≥95% | [2][3] |

The presence of both an iodo and a bromo substituent is the most functionally significant feature of this molecule. The carbon-iodine (C-I) bond is considerably weaker and therefore more reactive than the carbon-bromine (C-Br) bond. This differential reactivity is the key to its utility, enabling chemists to perform sequential, site-selective cross-coupling reactions, a topic explored further in Section 3.

Synthesis Protocol and Mechanistic Rationale

The synthesis of halogenated pyrimidines often involves the strategic introduction or exchange of halogen atoms on a pre-formed pyrimidine ring. A common and effective method for synthesizing an iodo-pyrimidine from a chloro-pyrimidine precursor is via a Finkelstein-type halogen exchange reaction. The following protocol is a representative example adapted from established methods for similar structures.[5]

Experimental Protocol: Synthesis via Halogen Exchange

This protocol describes the conversion of a plausible precursor, 5-Bromo-2-chloro-4-methylpyrimidine, to the target compound.

-

Reaction Setup: To a suspension of 5-Bromo-2-chloro-4-methylpyrimidine (1.0 eq) and sodium iodide (1.5-2.0 eq) in a suitable solvent such as chloroform or acetonitrile, add hydroiodic acid (0.8-1.0 eq) at 0 °C.

-

Reaction Progression: Remove the cooling bath and allow the reaction mixture to stir at room temperature for 18-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, pour the reaction mixture into a biphasic solution of ice water and a neutralizing agent like 10N sodium hydroxide (NaOH).

-

Extraction: Add chloroform or another suitable organic solvent and stir vigorously. Separate the organic phase. The aqueous layer should be extracted two more times with the organic solvent to ensure complete recovery of the product.

-

Purification: Combine the organic phases, dry over a drying agent like magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization or column chromatography to yield the final product, this compound.

Causality and Expertise: Why This Protocol Works

-

Halogen Exchange: The core of this synthesis is the nucleophilic substitution of the chloride atom with an iodide atom. Iodide is an excellent nucleophile, and the use of excess sodium iodide drives the equilibrium towards the desired product according to Le Chatelier's principle.

-

Acid Catalyst: Hydroiodic acid serves as a source of iodide and helps to activate the pyrimidine ring towards nucleophilic attack, facilitating the displacement of the chloride.

-

Solvent Choice: Chloroform is a common solvent for this type of reaction, effectively dissolving the starting materials and facilitating the reaction.

-

Neutralization and Extraction: The quench with sodium hydroxide neutralizes the acidic reaction mixture, and the subsequent extraction isolates the organic-soluble product from inorganic salts and other aqueous-soluble impurities.

Synthesis Workflow Diagram

Caption: A workflow diagram for the synthesis of this compound.

Strategic Applications in Medicinal Chemistry

The primary value of this compound in drug discovery lies in its capacity for selective, sequential functionalization. This allows for the controlled and directional synthesis of complex, highly substituted pyrimidines, which are key components of many targeted therapies, including kinase inhibitors for oncology.[1][6]

The Principle of Orthogonal Reactivity

The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the C-Br bond. This allows a chemist to selectively perform a reaction at the C2-iodo position while leaving the C5-bromo position intact. The resulting intermediate can then be subjected to a second, different cross-coupling reaction at the C5 position. This "one-pot" or sequential approach is highly efficient for building molecular diversity.

Typical Reaction Sequence:

-

Step 1 (C2-Position): React this compound with an organoboron compound (for Suzuki coupling) or a terminal alkyne (for Sonogashira coupling) using a palladium catalyst. This reaction will occur exclusively at the C2 position.

-

Step 2 (C5-Position): The resulting 5-bromo-2-substituted-4-methylpyrimidine intermediate is then reacted with a different coupling partner under palladium catalysis, often requiring slightly harsher conditions (e.g., a different ligand or higher temperature) to activate the more stable C-Br bond.

This strategy is foundational for creating libraries of related compounds to explore structure-activity relationships (SAR) during lead optimization in a drug discovery program.

Logical Diagram of Sequential Cross-Coupling

Caption: Logical flow for sequential functionalization of the pyrimidine core.

Safety and Handling Protocols

As a halogenated organic compound, this compound must be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, the general hazards associated with similar brominated and iodinated heterocyclic compounds provide a strong basis for safe handling procedures.[7][8][9]

Potential Hazards:

-

Acute Toxicity: May be harmful if swallowed.[8]

-

Skin Irritation: Can cause skin irritation upon contact.[8]

-

Eye Damage: Risk of serious eye irritation or damage.[8]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[8]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][10]

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[8]

-

Handling Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the efficient and controlled synthesis of complex molecules. Its defining feature—the differential reactivity of its two halogen substituents—provides medicinal chemists with a reliable method for sequential functionalization, accelerating the development of novel drug candidates. A thorough understanding of its properties, synthesis, and reaction mechanisms, combined with strict adherence to safety protocols, is essential for leveraging the full potential of this versatile building block.

References

-

Exploring 5-Bromo-2-Iodopyrimidine: Properties and Applications. [Link]

-

Pyrimidine, 5-bromo-2-iodo-4-methyl- (1 x 100 mg) - Reagentia. [Link]

-

Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. [Link]

-

5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem. [Link]

-

Synthesis of 5-bromo-2-iodo-4 thiocyanopyrimidine - PrepChem.com. [Link]

-

CAS 941294-57-1 | 5-Bromo-2-iodo-4-methylpyridine - Alchem.Pharmtech. [Link]

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine, 5-bromo-2-iodo-4-methyl- | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Pyrimidine, 5-bromo-2-iodo-4-methyl- (1 x 100 mg) | Reagentia [reagentia.eu]

- 5. 5-Bromo-2-iodopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 5-溴-2-碘嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

Characterizing the Solubility Profile of 5-Bromo-2-iodo-4-methylpyrimidine: A Methodological Whitepaper

An In-depth Technical Guide for the Research Professional

Abstract

5-Bromo-2-iodo-4-methylpyrimidine represents a class of halogenated heterocyclic compounds with significant potential in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its successful application, particularly in drug development where solubility directly influences bioavailability and formulation strategies.[1] This guide provides a comprehensive framework for researchers to systematically determine and interpret the solubility of this compound across a spectrum of organic solvents. We will move beyond theoretical discussions to provide robust, field-proven experimental protocols, data interpretation guidelines, and the causal reasoning behind methodological choices, empowering researchers to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and development, solubility is not merely a physical data point; it is a critical determinant of a compound's potential therapeutic success. It impacts every stage, from initial high-throughput screening and bioassays to formulation and in vivo absorption.[1][2] A compound with poor solubility can lead to inaccurate assay results, challenging formulation development, and ultimately, low bioavailability, rendering an otherwise potent molecule ineffective.[3]

This compound, with its substituted pyrimidine core, is structurally intriguing. The pyrimidine ring itself offers hydrogen bond acceptors, while the methyl group adds lipophilicity. The bromo and iodo substituents further increase molecular weight and introduce complex electronic effects that influence crystal lattice energy and intermolecular interactions. This structural amalgam makes its solubility profile non-obvious and necessitates empirical determination. This document serves as a practical guide to that determination.

Physicochemical Profile and Theoretical Considerations

Before embarking on experimental work, a foundational understanding of the molecule's properties can inform solvent selection.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1260859-19-5 | [4] |

| Molecular Formula | C₅H₄BrIN₂ | [4] |

| Molecular Weight | 298.91 g/mol | [4][5] |

| Physical Form | Solid | [4] |

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] Solvents are broadly classified based on their polarity, which is often indicated by their dielectric constant.[7] Polar solvents effectively dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.

-

Polar Protic Solvents: (e.g., Methanol, Ethanol) - Capable of hydrogen bonding. The nitrogen atoms in the pyrimidine ring could interact with these solvents.

-

Polar Aprotic Solvents: (e.g., DMSO, Acetonitrile, Acetone) - Possess polarity but lack O-H or N-H bonds. These are often excellent solvents for a wide range of organic molecules.[7]

-

Non-Polar Solvents: (e.g., Toluene, Hexane) - Have low dielectric constants and are unlikely to effectively solvate the polar pyrimidine core but may interact with the less polar regions of the molecule.[8][9]

Given its mixed structural features, this compound is expected to exhibit limited solubility in highly non-polar solvents like hexanes and potentially moderate to good solubility in polar aprotic solvents such as DMSO, DMF, and Dichloromethane.

Experimental Determination of Thermodynamic (Equilibrium) Solubility

For drug development, thermodynamic solubility—the true equilibrium concentration of a compound in a solvent—is the gold standard.[2] The most reliable and established technique for this is the Shake-Flask Method.[10] This method ensures that the solution has reached equilibrium with the excess solid, providing a definitive measure of a compound's maximum dissolved concentration at a given temperature.

Core Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed as a self-validating system. The inclusion of an extended equilibration time and quantification via a high-specificity method like HPLC ensures the generation of trustworthy data.

Rationale for Key Steps:

-

Using excess solid: This is crucial to ensure that the final solution is genuinely saturated and in equilibrium with the solid phase.[10]

-

Controlled temperature: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is essential for reproducibility.[1]

-

Extended agitation (24-48h): Many complex organic molecules require significant time to reach true thermodynamic equilibrium. A short incubation can lead to an underestimation of solubility.

-

Phase separation (Centrifugation/Filtration): It is critical to separate the undissolved solid from the saturated supernatant without causing precipitation or losing solute to adsorption.[3]

-

Quantification by HPLC: High-Performance Liquid Chromatography (HPLC) is superior to methods like UV spectroscopy because it can separate the analyte from any potential impurities or degradants, ensuring only the compound of interest is quantified.[3]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of 1.5 mL glass vials. The exact mass should be recorded, but its excess nature is the key.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

-

Equilibration: Seal the vials tightly. Place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the suspensions for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known aliquot of the clear supernatant from the top layer. Be cautious not to disturb the solid pellet.

-

Dilution: Dilute the collected supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the pre-established HPLC calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC method to determine the precise concentration.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the handling of halogenated heterocyclic compounds requires stringent safety measures. Based on SDS for similar pyrimidine derivatives, the following precautions are mandatory.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the solid compound and prepare solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Waste Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, according to institutional and local environmental regulations.

Data Visualization and Interpretation

The data generated should be compiled into a structured format to facilitate analysis and comparison.

Table 2: Solubility Data Template for this compound

| Organic Solvent | Solvent Class | Dielectric Constant (ε) | Measured Solubility at 25°C (mg/mL) |

| Hexane | Non-Polar | 1.9 | [Experimental Value] |

| Toluene | Non-Polar | 2.4 | [Experimental Value] |

| Diethyl Ether | Non-Polar | 4.3 | [Experimental Value] |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | [Experimental Value] |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | [Experimental Value] |

| Ethyl Acetate | Polar Aprotic | 6.0 | [Experimental Value] |

| Acetone | Polar Aprotic | 21 | [Experimental Value] |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | [Experimental Value] |

| Dimethylformamide (DMF) | Polar Aprotic | 37 | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | [Experimental Value] |

| Isopropanol | Polar Protic | 18 | [Experimental Value] |

| Ethanol | Polar Protic | 24.6 | [Experimental Value] |

| Methanol | Polar Protic | 33 | [Experimental Value] |

Interpretation: For drug discovery, a commonly accepted minimum solubility is greater than 60 µg/mL.[1] Solvents that yield solubility in this range or higher are suitable for use in bioassays and initial formulation work. Low solubility (<10 µg/mL) may necessitate the use of co-solvents, formulation technologies, or structural modification of the compound.

Visual Workflows

Diagrams provide a clear, at-a-glance understanding of complex processes. The following have been generated using Graphviz and adhere to specified formatting rules.

Figure 1: Experimental workflow for the Shake-Flask solubility determination method.

Figure 2: Decision-making flowchart based on initial solubility screening results.

References

- Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis.

- AxisPharm. (n.d.). Solubility Test.

- LibreTexts Chemistry. (2023). Polarity of Solvents.

- Kühne, R., & Löbmann, K. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences.

- LibreTexts Chemistry. (2023). Polar Protic and Aprotic Solvents.

- uHPLCs. (2022). Comparison of the polarity of organic solvents.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- CymitQuimica. (n.d.). Pyrimidine, 5-bromo-2-iodo-4-methyl-.

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- The Periodic Table. (n.d.). Examples of High Polarity Solvents.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-iodopyrimidine 97.

- Chemsrc. (2025). 5-Bromo-2-iodo-4-methylpyridine.

- Sigma-Aldrich. (2024).

- Thermo Fisher Scientific. (2023).

- Fisher Scientific. (2012).

- MedchemExpress. (2025).

- BLD Pharm. (n.d.). This compound.

- PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine.

- Smolecule. (2023). Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of 2-Bromo-5-methylpyridin-4-amine for Reactions.

Sources

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Pyrimidine, 5-bromo-2-iodo-4-methyl- | CymitQuimica [cymitquimica.com]

- 5. 1260859-19-5|this compound|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. research.cbc.osu.edu [research.cbc.osu.edu]

- 9. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

Characterization of 5-Bromo-2-iodo-4-methylpyrimidine: A Technical Guide to Understanding and Determining its Physicochemical Properties

Abstract

Introduction to 5-Bromo-2-iodo-4-methylpyrimidine

This compound (CAS No. 1260859-19-5) is a halogenated pyrimidine derivative.[1][2] The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern of a bromine atom at the 5-position, an iodine atom at the 2-position, and a methyl group at the 4-position suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of multiple reactive sites allows for diverse synthetic transformations, making it an attractive intermediate for the synthesis of more complex molecules.

Given its nature as a solid crystalline powder, the melting point is a critical parameter for its identification, purification, and quality control.[1] The boiling point, while less commonly determined for solid compounds under standard conditions, provides insight into its volatility and thermal stability.

Physicochemical Properties: An Analysis of Available Data

A thorough search of scientific literature and chemical supplier databases did not yield experimentally determined melting or boiling points for this compound. The compound is described as a solid, which is consistent with its relatively high molecular weight and the presence of polarizable halogen atoms that can participate in intermolecular interactions.[1]

Data on Structural Analogs

To estimate the melting point of this compound, it is instructive to examine the properties of closely related compounds. The most relevant analog for which data is available is 5-Bromo-2-iodopyrimidine (CAS No. 183438-24-6).

| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 5-Bromo-2-iodopyrimidine | C₄H₂BrIN₂ | 284.88 | 99-103 | 341.0 ± 34.0 (Predicted) |

| This compound | C₅H₄BrIN₂ | 298.91 | Not available | Not available |

Data for 5-Bromo-2-iodopyrimidine sourced from Sigma-Aldrich and ChemicalBook.[3]

The addition of a methyl group to the pyrimidine ring, as in the case of this compound, would be expected to have a modest effect on the melting point compared to its unmethylated counterpart. The introduction of the methyl group increases the molecular weight and surface area, which could lead to stronger van der Waals forces and potentially a slightly higher melting point. However, the methyl group can also disrupt crystal packing, which could lead to a lower melting point. Therefore, the melting point of this compound is likely to be in a similar range to that of 5-Bromo-2-iodopyrimidine, but experimental verification is essential.

Experimental Determination of Melting and Boiling Points

The precise determination of melting and boiling points is fundamental to the characterization of a chemical substance. The following section details the standard protocols for these measurements, emphasizing the rationale behind the experimental choices.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a good indicator of purity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. A capillary tube, sealed at one end, is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the bottom of the tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus. This device typically consists of a heated block with a thermometer or a digital temperature sensor and a magnifying lens for observing the sample.

-

Heating Rate: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point. The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination. If the heating is too fast, the temperature of the heating block will rise faster than the temperature of the sample, leading to an erroneously high and broad melting point range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For compounds that are solid at room temperature, the boiling point is determined at reduced pressure to prevent decomposition at high temperatures.

Experimental Protocol: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small amount of the substance (a few microliters) is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed inside the Durham tube.

-

Apparatus Setup: The Durham tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil).

-

Heating: The Thiele tube is heated gently. As the temperature rises, the air trapped in the inverted capillary tube will expand and slowly bubble out.

-

Observation and Recording: The heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Causality Behind Experimental Choices:

-

Inverted Capillary Tube: The inverted capillary tube traps a small amount of air. As the liquid is heated, this air expands. At the boiling point, the vapor pressure of the liquid equals the external pressure, and the vapor fills the capillary tube, causing a steady stream of bubbles.

-

Cooling and Observation: As the liquid cools, the vapor pressure drops. When the vapor pressure is equal to the external pressure, the liquid is drawn back into the capillary tube. This point represents the true boiling point.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a novel chemical entity like this compound.

Caption: Workflow for the synthesis and characterization of a novel chemical compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for structurally similar halogenated heterocyclic compounds should be followed. These compounds are generally considered hazardous.

-

Hazard Statements: Based on analogs, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye damage.

-

Precautionary Statements:

-

Wash hands thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust.

-

Use only in a well-ventilated area.

-

For detailed safety information, it is crucial to consult the supplier's SDS for this compound or for closely related materials.

Conclusion

This compound is a potentially valuable building block in chemical synthesis. While its melting and boiling points have not been formally reported, this guide provides a framework for estimating these properties based on structural analogs and outlines the standard experimental procedures for their definitive determination. Adherence to rigorous experimental protocol and safety guidelines is paramount when working with this and other novel chemical entities.

References

-

5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem. [Link]

-

Pyrimidine, 5-bromo-2-iodo-4-methyl- (1 x 100 mg) - Reagentia. [Link]

Sources

1H NMR and 13C NMR data for 5-Bromo-2-iodo-4-methylpyrimidine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 5-Bromo-2-iodo-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in pharmaceutical and materials science research. This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR characteristics of the highly functionalized heterocyclic compound, this compound. Due to the absence of published experimental spectra for this specific molecule, this document leverages advanced predictive modeling and established principles of substituent effects on heteroaromatic systems to forecast its NMR data. We present a detailed analysis of the anticipated chemical shifts and coupling patterns, grounded in the electronic influence of its bromine, iodine, and methyl substituents. Furthermore, this guide outlines a rigorous, best-practice experimental protocol for acquiring high-quality NMR data for this and similar compounds, including sample preparation, solvent selection, and the application of advanced 2D NMR techniques for unambiguous signal assignment. This document is intended to serve as a practical reference for researchers engaged in the synthesis and characterization of complex pyrimidine derivatives.

Introduction: The Structural Challenge of Polysubstituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. The precise substitution pattern on the pyrimidine ring dictates its pharmacological activity, making unambiguous structural characterization a critical step in the drug discovery and development process. This compound (Figure 1) presents a unique analytical challenge due to its dense and varied substitution. The presence of two heavy halogens (bromine and iodine), a methyl group, and a lone aromatic proton creates a distinct electronic environment that profoundly influences its NMR spectrum.

This guide aims to deconstruct the expected ¹H and ¹³C NMR spectra of this molecule, providing a predictive framework for its analysis. By understanding the underlying principles of how each substituent modulates the magnetic environment of the pyrimidine core, researchers can approach the characterization of this and related compounds with greater confidence and efficiency.

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C NMR Data

In the absence of empirical data, predictive algorithms, which consider the additivity effects of substituents on aromatic systems, provide a robust starting point for spectral interpretation.[1] The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H6 | 8.6 - 8.9 | Singlet (s) |

| -CH₃ (at C4) | 2.6 - 2.9 | Singlet (s) |

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 125 - 135 |

| C4 | 168 - 173 |

| C5 | 112 - 118 |

| C6 | 158 - 163 |

| -CH₃ (at C4) | 22 - 27 |

In-Depth Spectral Analysis and Interpretation

The predicted chemical shifts can be rationalized by examining the electronic properties of the substituents and their positions on the pyrimidine ring.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to be remarkably simple, featuring two singlets.

-

H6 Proton (δ 8.6 - 8.9 ppm): The lone proton at the C6 position is significantly deshielded. This is due to the cumulative electron-withdrawing effects of the two ring nitrogens and the adjacent bromine atom. In the parent pyrimidine molecule, the H2, H4/H6, and H5 protons appear at approximately 9.27, 8.78, and 7.36 ppm, respectively, in CDCl₃.[2] The introduction of a bromine atom at C5 and an iodine at C2, both of which are electronegative, further withdraws electron density from the ring, leading to a downfield shift for the remaining H6 proton.

-

Methyl Protons (-CH₃, δ 2.6 - 2.9 ppm): The methyl group attached to C4 is expected to resonate in a region typical for methyl groups on an aromatic ring. Its chemical shift is influenced by the adjacent nitrogen atom and the overall electronic nature of the substituted pyrimidine system.

The absence of any adjacent protons for both H6 and the methyl group leads to the prediction of singlets for both signals.

Caption: Visualization of predicted ¹H NMR chemical shifts.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the four unique ring carbons and the methyl carbon.

-

C2 (δ 125 - 135 ppm): The chemical shift of C2 is heavily influenced by the directly attached iodine atom. The "heavy atom effect" of iodine can lead to significant shielding (an upfield shift) compared to what would be expected based on electronegativity alone. This makes the precise prediction of its chemical shift challenging without empirical data.

-

C4 (δ 168 - 173 ppm): This carbon is attached to a nitrogen atom and the methyl group. The deshielding effect of the adjacent nitrogen atom is expected to shift this signal significantly downfield.

-

C5 (δ 112 - 118 ppm): The C5 carbon is bonded to a bromine atom. Bromine's electronegativity and anisotropic effects will influence this chemical shift. Generally, halogen substitution at this position on a pyrimidine ring results in a chemical shift in this region.

-

C6 (δ 158 - 163 ppm): Similar to C4, C6 is deshielded by the adjacent ring nitrogen. It is also directly bonded to the most downfield proton, H6.

-

-CH₃ (δ 22 - 27 ppm): The methyl carbon signal is expected in the typical range for an aromatic methyl group.

The interpretation of ¹³C NMR spectra is greatly aided by understanding general chemical shift regions for different carbon types.[3]

Recommended Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous NMR data for this compound, the following detailed protocol is recommended.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis. The molecular formula is C₅H₄BrIN₂ with a molecular weight of approximately 298.91 g/mol .[4]

-

Mass: Accurately weigh approximately 5-10 mg of the solid compound.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[5] However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are excellent alternatives.[6] The choice of solvent can influence chemical shifts, so it is crucial to report the solvent used.[7]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.[3]

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

Advanced 2D NMR Experiments for Unambiguous Assignment

For definitive structural confirmation, the following 2D NMR experiments are highly recommended.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the H6 proton signal to the C6 carbon signal and the methyl proton signal to the methyl carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the overall structure. For example, correlations would be expected between the methyl protons and C4 and C5, and between the H6 proton and C4 and C5.

Caption: Expected key 2- and 3-bond HMBC correlations.

Conclusion

The structural elucidation of this compound by NMR spectroscopy, while seemingly straightforward due to the limited number of protons, requires a careful and systematic approach. This guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of this molecule, grounded in the fundamental principles of substituent effects in heteroaromatic systems. The detailed experimental protocol and the recommended use of advanced 2D NMR techniques offer a clear pathway for researchers to obtain high-quality, unambiguous data. By integrating predictive analysis with rigorous experimental methodology, scientists can confidently characterize this and other complex pyrimidine derivatives, accelerating research and development in medicinal chemistry and related fields.

References

-

Al-Hourani, B. J., Al-Adhami, H. A., Al-Qaisi, J. A., El-Elimat, T., & Al-Zereini, W. A. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4974. [Link]

- Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(4), 436-439.

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.

- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.

-

Soderberg, T. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. In Organic Chemistry With a Biological Emphasis. Chemistry LibreTexts. [Link]

- Mennucci, B., Scalmani, G., & Tomasi, J. (2002). A Gauge Invariant Multiscale Approach to Magnetic Spectroscopies in Condensed Phase: General Three-Layer Model, Computational Implementation and Pilot Applications. Journal of Chemical Physics, 117(13), 6157-6171.

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

-

Hirayama, M., & Hanyu, Y. (1983). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Chemistry Letters, 12(12), 1907-1910. [Link]

- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708.

-

Perjési, P., & Rozas, I. (2004). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 9(10), 852-875. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

Reagentia. (n.d.). Pyrimidine, 5-bromo-2-iodo-4-methyl- (1 x 100 mg). Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Chemsrc. (n.d.). 5-Bromo-2-iodo-4-methylpyridine. Retrieved from [Link]

- Hameed, A., Al-Rashida, M., Uroos, M., & Abid, M. (2018). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of the Chemical Society of Pakistan, 40(5), 921-927.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-2-iodo-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Bromo-2-iodo-4-methylpyrimidine, a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. The principles and methodologies detailed herein are designed to offer both a foundational understanding and practical insights for the structural elucidation and characterization of this and structurally related molecules.

Introduction: The Analytical Significance of this compound

This compound is a versatile synthetic intermediate. Its dihalogenated nature, featuring both a bromine and an iodine atom at strategic positions on the pyrimidine ring, allows for differential reactivity in cross-coupling and substitution reactions. The methyl group further influences its electronic properties and reactivity. Accurate characterization of this molecule is paramount for its effective use in multi-step syntheses. Mass spectrometry serves as a cornerstone technique for confirming its molecular weight and deducing its structure through fragmentation analysis.

This guide will delve into the critical aspects of analyzing this compound by mass spectrometry, from the selection of appropriate ionization techniques to the interpretation of the resulting fragmentation patterns, including the characteristic isotopic signatures of its halogen atoms.

Foundational Chemical Properties

A precise understanding of the analyte's properties is crucial for developing a robust mass spectrometry method.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrIN₂ | [1] |

| Molecular Weight | 298.9071 g/mol | [1] |

| CAS Number | 1260859-19-5 | [1][2] |

| Physical Form | Solid | [1] |

Strategic Selection of Ionization Technique: A Dichotomy of Hard vs. Soft Ionization

The choice of ionization method is a critical decision point that dictates the nature of the resulting mass spectrum. For a semi-volatile, solid organic molecule like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, yet they provide complementary information.

-

Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to extensive fragmentation. While the molecular ion may be observed, the rich fragmentation pattern provides a detailed structural fingerprint of the molecule. EI is often coupled with Gas Chromatography (GC-MS) for sample introduction.

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique. The sample, dissolved in a suitable solvent, is sprayed through a heated capillary under a strong electric field. This process typically results in the formation of a protonated molecule ([M+H]⁺) with minimal fragmentation. ESI is the standard ionization source for Liquid Chromatography-Mass Spectrometry (LC-MS).

Expert Recommendation: For comprehensive characterization, employing both techniques is ideal. ESI-MS will unequivocally confirm the molecular weight of the compound, while EI-MS will provide a detailed fragmentation pattern for structural verification. This guide will focus on the interpretation of the EI-MS data due to the rich structural information it provides.

Sample Preparation: Ensuring Analytical Integrity

Proper sample preparation is paramount for acquiring high-quality mass spectra and preventing instrument contamination.

Protocol for Solid Sample Analysis by GC-MS (EI)

-

Solubilization: Accurately weigh a small amount of the solid this compound (typically 1 mg).

-

Solvent Selection: Dissolve the sample in a high-purity, volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Dilution: Further dilute this stock solution with the same solvent to a final concentration suitable for your instrument's sensitivity (typically in the low µg/mL range).

-

Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet.

-

Vialing: Transfer the filtered solution to an appropriate autosampler vial with a screw cap and a PTFE septum to prevent solvent evaporation.

Deciphering the Mass Spectrum: Isotopic Patterns and Fragmentation Pathways

The mass spectrum of this compound is distinguished by the presence of two different halogen atoms, each with a unique isotopic signature.

The Isotopic Signature: A Halogen Fingerprint

-

Iodine (I): Iodine is monoisotopic, with its only naturally occurring isotope being ¹²⁷I. Therefore, any fragment containing the iodine atom will appear as a single peak at its corresponding m/z value.

-

Bromine (Br): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. Consequently, any fragment containing a bromine atom will manifest as a pair of peaks of almost equal intensity, separated by 2 m/z units (the "M" and "M+2" peaks). This characteristic 1:1 doublet is a definitive indicator of the presence of bromine.

The molecular ion region of this compound will therefore exhibit a characteristic doublet at m/z 298 (containing ⁷⁹Br) and m/z 300 (containing ⁸¹Br) with a roughly 1:1 intensity ratio.

Predicted Fragmentation Pathways under Electron Ionization (EI)

The high energy of electron ionization will induce a cascade of fragmentation events. The most probable pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions. The C-I bond is weaker than the C-Br bond and is therefore more likely to undergo initial cleavage.

Caption: Predicted EI Fragmentation Pathway for this compound.

Detailed Fragmentation Analysis:

-

Molecular Ion: The molecular ion peak will appear as a doublet at m/z 298/300 , corresponding to the [C₅H₄BrIN₂]⁺˙ radical cation containing ⁷⁹Br and ⁸¹Br, respectively.

-

Initial Halogen Loss:

-

Loss of an Iodine Radical (I•): This is a highly probable initial fragmentation due to the weaker C-I bond. This will result in a prominent fragment ion doublet at m/z 171/173 , corresponding to the [C₅H₄BrN₂]⁺ ion.

-

Loss of a Bromine Radical (Br•): While less favorable than iodine loss, the cleavage of the C-Br bond will produce a fragment ion at m/z 218 , corresponding to [C₅H₄IN₂]⁺.

-

-

Ring Fragmentation:

-

Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for pyrimidine-containing compounds is the loss of HCN (27 Da).

-

Following the loss of iodine, the fragment at m/z 171/173 can lose HCN to yield a doublet at m/z 144/146 .

-

The fragment at m/z 218 can also lose HCN to produce an ion at m/z 191 .

-

-

-

Other Potential Fragments:

-

Loss of the methyl group (•CH₃, 15 Da) from the molecular ion or major fragments is also possible, though likely to be a minor pathway compared to halogen loss.

-

Cleavage of the pyrimidine ring can lead to a variety of smaller charged fragments.

-

Predicted Mass Spectrum Data

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Notes |

| 298 | 300 | [C₅H₄BrIN₂]⁺˙ (Molecular Ion) | 1:1 intensity ratio, confirms molecular weight. |

| 171 | 173 | [C₅H₄BrN₂]⁺ | Likely a major fragment due to facile C-I bond cleavage. 1:1 intensity ratio. |

| 218 | - | [C₅H₄IN₂]⁺ | Loss of bromine radical. No isotopic peak for iodine. |

| 144 | 146 | [C₄H₂BrN]⁺ | Loss of HCN from the m/z 171/173 fragment. 1:1 intensity ratio. |

| 191 | - | [C₄H₂IN]⁺ | Loss of HCN from the m/z 218 fragment. |

| 127 | - | [I]⁺ | Ionized iodine atom, a strong indicator of an iodo-compound. |

Experimental Workflow: A Self-Validating System

A robust analytical workflow ensures reproducible and trustworthy results.

Caption: A typical experimental workflow for the GC-MS analysis of this compound.

Conclusion: A Powerful Analytical Strategy

The mass spectrometric analysis of this compound, when approached systematically, provides unequivocal structural confirmation. By leveraging the complementary nature of soft (ESI) and hard (EI) ionization techniques, a complete picture of the molecule's identity can be obtained. The interpretation of the EI mass spectrum, with careful attention to the characteristic isotopic patterns of bromine and the predictable fragmentation pathways involving halogen loss and ring cleavage, serves as a powerful tool for researchers in synthetic and medicinal chemistry. The methodologies and predictive insights provided in this guide offer a robust framework for the successful analysis of this and other halogenated heterocyclic compounds.

References

-

Castrovilli, M.C., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. [Link]

- Sharma, P., & Kumar, V. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmaceutical Sciences and Research, 3(9), 3245-3249.

-

Reagentia. Pyrimidine, 5-bromo-2-iodo-4-methyl- (1 x 100 mg). [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

Whitman College. GCMS Section 6.5 - Identification of Analytes using Isotopic Ratios. [Link]

-

Doc Brown's Chemistry. mass spectrum of 1-iodo-2-methylpropane. [Link]

Sources

5-Bromo-2-iodo-4-methylpyrimidine material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling and Synthetic Utility of 5-Bromo-2-iodo-4-methylpyrimidine

Section 1: Introduction & Strategic Importance

This compound (CAS No. 1260859-19-5) is a halogenated heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors.[1][2] With a molecular formula of C₅H₄BrIN₂ and a molecular weight of 298.91 g/mol , its structure is characterized by a pyrimidine core bearing three distinct substituents: a methyl group at position 4, a bromine atom at position 5, and an iodine atom at position 2.[3][4] This specific arrangement of functionalities makes it an exceptionally valuable and versatile building block for the synthesis of complex molecular architectures.

The pyrimidine scaffold is a cornerstone of numerous clinically relevant drugs, including antiviral and anti-cancer agents.[5] The strategic value of this compound lies in the differential reactivity of its two carbon-halogen bonds. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in common transition-metal-catalyzed cross-coupling reactions.[6][7] This chemoselectivity allows for a stepwise and highly controlled functionalization of the pyrimidine ring, enabling researchers to construct libraries of novel compounds for structure-activity relationship (SAR) studies in the drug discovery process.[8] This guide provides a comprehensive overview of its safety, handling, physicochemical properties, and synthetic applications, designed for professionals in research and development.

Section 2: Comprehensive Hazard Assessment & Risk Mitigation

A dedicated Material Safety Data Sheet (MSDS) for this compound is not consistently available across all suppliers. Therefore, this hazard assessment is synthesized from safety data for structurally analogous halogenated pyrimidines and pyridines.[9][10][11][12] The shared pyrimidine core and the presence of halogens suggest a similar toxicological profile, necessitating stringent safety protocols.

GHS Hazard Classification (Inferred)

Based on related compounds, this compound should be handled as a hazardous substance with the following likely classifications.[11][12][13]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[12][13] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[9][12] |

| Serious Eye Damage/Irritation | Category 2A / 1 | H318/H319: Causes serious eye damage or irritation.[9][11][12][13] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[9] |

Exposure Controls & Personal Protective Equipment (PPE)

Effective risk mitigation relies on a combination of engineering controls and appropriate PPE. All operations involving this compound must be conducted with diligence.

-

Engineering Controls : All handling of solid material and preparation of solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][12] Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[10][12]

-

Eye/Face Protection : Wear tightly fitting chemical safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[12][14]

-

Skin Protection : Wear nitrile or neoprene gloves and a flame-retardant lab coat.[14] Contaminated clothing should be removed immediately and washed before reuse.[13]

-

Respiratory Protection : If engineering controls are insufficient or for spill cleanup, use a NIOSH/MSHA-approved full-face respirator with an appropriate cartridge for organic vapors and particulates.[12][14]

Caption: General laboratory safety workflow for handling hazardous chemical intermediates.

First Aid Protocols

In case of exposure, immediate action is critical.[9][10][14][15]

| Exposure Route | First Aid Measures |

| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9][12] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[10][13][15] |

| Eye Contact | Immediately flush eyes with large volumes of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10][12] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12][15] |

Section 3: Physicochemical Properties & Handling

Proper storage and handling are essential to maintain the integrity and purity of this compound.

Key Properties

| Property | Value | Source |

| CAS Number | 1260859-19-5 | [1][4][16] |

| Molecular Formula | C₅H₄BrIN₂ | [3] |

| Molecular Weight | 298.91 g/mol | [3][4] |

| Appearance | Solid, likely a white to light yellow powder | [3] (Inferred) |

| Storage Conditions | Store at 2-8°C, in a dark place, under an inert atmosphere | [4] |

Safe Handling & Storage Protocol

The causality behind these protocols is the prevention of degradation and accidental exposure.

-

Receiving : Upon receipt, inspect the container for damage. Log the material into the chemical inventory.

-

Storage : Transfer the container to a designated, properly ventilated, and refrigerated (2-8°C) storage area.[4] The "store in a dark place" recommendation suggests potential photosensitivity, while "inert atmosphere" is crucial for preventing reactions with atmospheric moisture or oxygen.[4]

-

Dispensing :

-

Closing : After dispensing, purge the container headspace with an inert gas (e.g., argon or nitrogen) before sealing tightly. This reinforces protection against atmospheric contaminants. Return promptly to refrigerated storage.

Section 4: The Chemistry of a Versatile Building Block: Reactivity & Synthesis

The synthetic power of this compound stems from the predictable and exploitable difference in reactivity between its C-I and C-Br bonds.

Core Principle: Chemoselective Reactivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the rate of oxidative addition to the palladium(0) catalyst is generally ordered C-I > C-Br > C-Cl.[7] This principle is the cornerstone of its utility. It allows for selective functionalization at the C2 position (iodo) while leaving the C5 position (bromo) intact for a subsequent, different coupling reaction. This self-validating system enables the synthesis of di-substituted pyrimidines with high regioselectivity, a critical requirement in drug development.[6]

Caption: Selective functionalization pathway of this compound.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C2

This protocol describes a representative experiment to selectively introduce an aryl group at the C2 position. The choice of a mild palladium catalyst and base is causal to achieving selectivity for the C-I bond.

-

Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base such as sodium carbonate (Na₂CO₃, 2.0 equiv.).

-

Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times. This is critical as palladium catalysts are oxygen-sensitive.

-

Reagent Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.), followed by a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Reaction : Heat the mixture with vigorous stirring to a temperature of 80-90 °C. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 5-bromo-2-aryl-4-methylpyrimidine.

Section 5: Applications in Modern Drug Discovery

The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting kinases, G-protein coupled receptors, and other key biological targets.[5] this compound serves as an ideal starting material for generating focused libraries of compounds for SAR exploration.

The ability to perform sequential, regioselective cross-coupling reactions allows for the systematic variation of substituents at two different positions on the pyrimidine core. This enables medicinal chemists to fine-tune a compound's properties, such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. For instance, an initial Suzuki reaction at C2 might introduce a key pharmacophoric element, while a subsequent Sonogashira or Buchwald-Hartwig reaction at C5 could be used to modulate solubility or target specific sub-pockets of a protein binding site. This strategic approach accelerates the hit-to-lead and lead optimization phases of drug discovery.[8][17]

Caption: Workflow from a versatile building block to a preclinical drug candidate.

Section 6: Conclusion

This compound is a high-value synthetic intermediate whose utility is directly proportional to the user's understanding of its reactivity and hazards. While it must be handled with the stringent precautions appropriate for an irritant and acutely toxic compound, its true potential is unlocked through the application of modern synthetic methodologies. The chemoselective nature of its carbon-halogen bonds provides a reliable and powerful platform for the efficient, convergent synthesis of novel pyrimidine derivatives, making it an indispensable tool for researchers and scientists dedicated to the advancement of drug discovery.

Section 7: References

-

Chemsrc. 5-Bromo-2-iodo-4-methylpyridine | CAS#:941294-57-1. [Online] Available at: [Link]

-

Autech Industry Co.,Limited. Exploring 5-Bromo-2-Iodopyrimidine: Properties and Applications. [Online] Available at: [Link]

-

PubChem. 5-Bromo-4-methylpyrimidin-2-amine. [Online] Available at: [Link]

-

Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. [Online] Available at:

-

Reagentia. Pyrimidine, 5-bromo-2-iodo-4-methyl- (1 x 100 mg). [Online] Available at: [Link]

-

Royal Society of Chemistry. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. [Online] Available at: [Link]

-

Chemsrc. 5-Bromo-4-iodo-2-methylpyrimidine | CAS#:1805178-14-6. [Online] Available at: [Link]

-

PrepChem.com. Synthesis of 5-bromo-2-iodo-4 thiocyanopyrimidine. [Online] Available at: [Link]

-

HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Online] Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. [Online] Available at: [Link]

-

MDPI. Recent Advances in Pyrimidine-Based Drugs. [Online] Available at: [Link]

-

ResearchGate. Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. [Online] Available at: [Link]

-

PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Online] Available at: [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Pyrimidine, 5-bromo-2-iodo-4-methyl- | CymitQuimica [cymitquimica.com]

- 4. 1260859-19-5|this compound|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]